molecular formula C20H14O5 B4941766 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

Cat. No. B4941766
M. Wt: 334.3 g/mol
InChI Key: YYDRNYZNAQQJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of cancer research. PBOX-15 is a synthetic compound that has been designed to target cancer cells selectively. It has shown promising results in preclinical studies and has the potential to be used in cancer treatment.

Mechanism of Action

2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione exerts its anticancer effects through several mechanisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione also induces oxidative stress in cancer cells, leading to the activation of the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has been found to have minimal toxicity in normal cells. It has been shown to selectively target cancer cells and induce apoptosis in these cells, while sparing normal cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have minimal toxicity in normal cells, making it a safe compound to use in lab experiments. However, 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione.

Future Directions

There are several future directions for the research on 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione. One area of research is the development of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione analogs with improved solubility and bioavailability. Another area of research is the use of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione in combination with other anticancer agents to improve its efficacy. Additionally, more research is needed to understand the mechanisms of action of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione and its potential use in the treatment of drug-resistant cancers.
Conclusion:
2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione is a promising compound that has shown potential for use in cancer treatment. It selectively targets cancer cells and induces apoptosis in these cells, while sparing normal cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its ease of synthesis and minimal toxicity in normal cells. However, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione and its potential use in the treatment of drug-resistant cancers.

Synthesis Methods

The synthesis of 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(2-propyn-1-yloxy)benzaldehyde. This is followed by the condensation of 4-(2-propyn-1-yloxy)benzaldehyde with 2,5-dimethoxyphenylacetic acid to form 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione.

Scientific Research Applications

2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione has shown promise in the treatment of drug-resistant cancers.

properties

IUPAC Name

2-phenyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(21)24-20(25-19(17)22)15-6-4-3-5-7-15/h1,3-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDRNYZNAQQJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

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